molecular formula C20H20Cl2N2O4 B8750743 1,4-Bis((3-chloro-2-hydroxypropyl)amino)anthraquinone CAS No. 11075-28-8

1,4-Bis((3-chloro-2-hydroxypropyl)amino)anthraquinone

Cat. No.: B8750743
CAS No.: 11075-28-8
M. Wt: 423.3 g/mol
InChI Key: SYZOCKFTUCTLFQ-UHFFFAOYSA-N
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Description

1,4-Bis((3-chloro-2-hydroxypropyl)amino)anthraquinone is a useful research compound. Its molecular formula is C20H20Cl2N2O4 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

11075-28-8

Molecular Formula

C20H20Cl2N2O4

Molecular Weight

423.3 g/mol

IUPAC Name

1,4-bis[(3-chloro-2-hydroxypropyl)amino]anthracene-9,10-dione

InChI

InChI=1S/C20H20Cl2N2O4/c21-7-11(25)9-23-15-5-6-16(24-10-12(26)8-22)18-17(15)19(27)13-3-1-2-4-14(13)20(18)28/h1-6,11-12,23-26H,7-10H2

InChI Key

SYZOCKFTUCTLFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCC(CCl)O)NCC(CCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-Diaminoanthraquinone (20.00 g, 0.084 mole) was slurried in 200 ml of glacial acetic acid containing 12 ml of water. This mixture was heated to 50° C. and treated with 8.0 ml of epichlorohydrin. The reaction temperature was raised to between 90° and 100° C. and the remaining 32 ml of epichlorohydrin was dripped in slowly during 3.5 hours while maintaining this temperature range. A total of 40 ml (0.511 mole) of epichlorohydrin was added to the reaction mixture. After addition was complete, the external heating source was removed and the reaction mixture was allowed to cool to ambient temperature and stir overnight (about 16 hours). 200 ml of acetic acid containing 20% water was added to the reaction mixture and stirring was continued for 2 hours. The precipitated product was isolated by filtration. The filter-cake was rinsed with 20% aqueous acetic acid, followed by distilled water and then air-dried. This material was further dried in-vacuo over P2O5 to afford 19.08 g of 1,4-bis-(3-chloro-2-hydroxypropylamino)-9,10-anthracenedione.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Epichlorohydrin (84.5 mL, 1.08 mol) was added to a solution of 1,4 - diaminoanthraquinone (Aldrich Chemical Company, Milwaukee, Wis.) (10 g, 42 mmol) in glacial acetic acid (200 mL) at room temperature. The solution was stirred for 30 minutes at 90° C. and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography (silica gel, CH2Cl2 :MeOH/25:1) and recrystallized from CH2Cl2 -Ether-Hexanes to give a pure blue solid of the title compound (12.46 g, 70%), mp 167°-169° C.: 1H NMR (CDCl3) δ 3.21 (broad, 2H, OH), 3.5-3.6 (m, 6H, CHCH2), 3.75 (d, J=3Hz, 4H, CH2), 4.19 (broad, 2H, NH), 7.03 (d, J=3.2 Hz, 2H, ArH (2, 3)), 7.69 (m, 2H, ArH (6, 7)), 8.27 (m, 2H, ArH (5, 8)). Anal. Calcd for C20H20O4N2Cl2 ×0.25 H2O: C, 56.15; H, 4.83; N, 6.55. Found: C, 56.18; H, 4.76; N, 6.29.
Quantity
84.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
70%

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